
Dimethyl(2-phenylethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(2-phenylethoxy)silane is an organosilicon compound with the chemical formula C10H16OSi. It is a member of the silane family, which are silicon-based compounds often used in various industrial and scientific applications. The compound features a silicon atom bonded to two methyl groups and a 2-phenylethoxy group, making it a versatile reagent in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl(2-phenylethoxy)silane can be synthesized through several methods. One common approach involves the hydrosilylation of styrene oxide with dimethylchlorosilane in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 5 atmospheres.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for large-scale production with minimal by-products. The final product is usually purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Dimethyl(2-phenylethoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes or silanediols.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and silanediols.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Dimethyl(2-phenylethoxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and sealants, due to its excellent adhesion properties and thermal stability.
作用機序
The mechanism by which dimethyl(2-phenylethoxy)silane exerts its effects involves the formation of stable silicon-oxygen and silicon-carbon bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound an excellent candidate for applications requiring long-term stability. The molecular targets and pathways involved include interactions with hydroxyl and carboxyl groups on various substrates, leading to the formation of strong covalent bonds.
類似化合物との比較
Similar Compounds
- Dimethylphenylsilane
- Diphenylsilane
- Trimethylsilane
Uniqueness
Dimethyl(2-phenylethoxy)silane is unique due to its combination of a phenylethoxy group with two methyl groups attached to the silicon atom. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Compared to other similar compounds, it offers enhanced stability and reactivity, particularly in the formation of carbon-silicon bonds.
特性
分子式 |
C10H16OSi |
|---|---|
分子量 |
180.32 g/mol |
IUPAC名 |
dimethyl(2-phenylethoxy)silane |
InChI |
InChI=1S/C10H16OSi/c1-12(2)11-9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
InChIキー |
DVYUOQXRGHUWKE-UHFFFAOYSA-N |
正規SMILES |
C[SiH](C)OCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


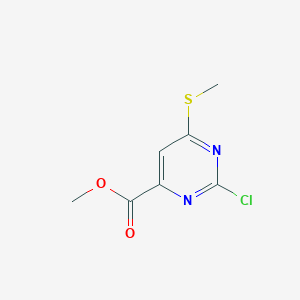
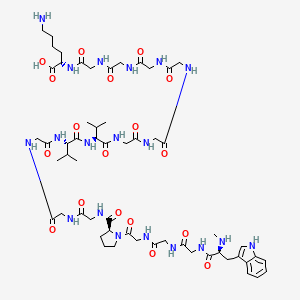

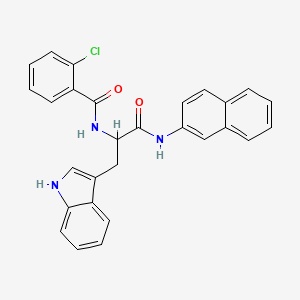
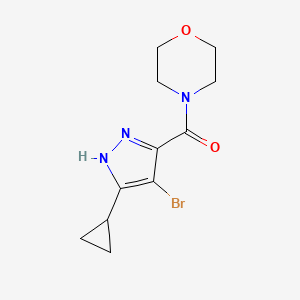
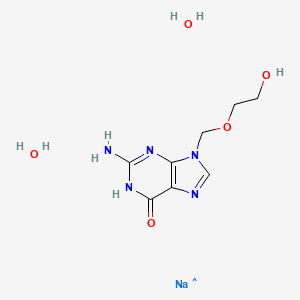
![[2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate](/img/structure/B12511053.png)
![3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12511056.png)
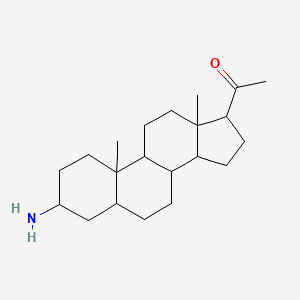
![3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione](/img/structure/B12511069.png)
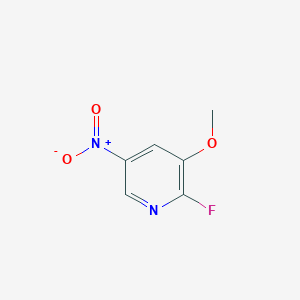
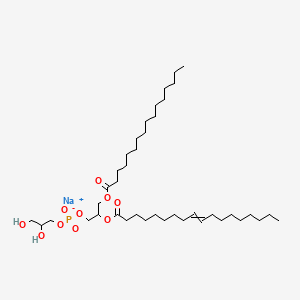
![2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12511086.png)
![Methyl 4-(acetyloxy)-5-acetamido-2-hydroxy-6-[1,2,3-tris(acetyloxy)propyl]oxane-2-carboxylate](/img/structure/B12511091.png)
